Ethyl 1-isopropylpiperidine-4-carboxylate

Conformational analysis Piperidine stereochemistry N-alkyl substituent effects

Ethyl 1-isopropylpiperidine-4-carboxylate (CAS 154348-17-1) is an N-alkylpiperidine-4-carboxylate ester with molecular formula C₁₁H₂₁NO₂ and a molecular weight of 199.29 g/mol. The compound features a piperidine ring bearing an ethyl ester at the 4-position and an isopropyl substituent on the ring nitrogen, placing it within the broader class of substituted piperidine carboxylates that serve as versatile synthetic building blocks in medicinal chemistry and organic synthesis.

Molecular Formula C11H21NO2
Molecular Weight 199.29 g/mol
CAS No. 154348-17-1
Cat. No. B7859051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-isopropylpiperidine-4-carboxylate
CAS154348-17-1
Molecular FormulaC11H21NO2
Molecular Weight199.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCN(CC1)C(C)C
InChIInChI=1S/C11H21NO2/c1-4-14-11(13)10-5-7-12(8-6-10)9(2)3/h9-10H,4-8H2,1-3H3
InChIKeyLUVKHTGJKFFLMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-Isopropylpiperidine-4-Carboxylate (CAS 154348-17-1): Chemical Class and Baseline Characteristics for Procurement Evaluation


Ethyl 1-isopropylpiperidine-4-carboxylate (CAS 154348-17-1) is an N-alkylpiperidine-4-carboxylate ester with molecular formula C₁₁H₂₁NO₂ and a molecular weight of 199.29 g/mol . The compound features a piperidine ring bearing an ethyl ester at the 4-position and an isopropyl substituent on the ring nitrogen, placing it within the broader class of substituted piperidine carboxylates that serve as versatile synthetic building blocks in medicinal chemistry and organic synthesis [1]. Commercial sources report purities of 97–98% .

Ethyl 1-Isopropylpiperidine-4-Carboxylate: Why In-Class N-Alkylpiperidine Esters Cannot Be Interchanged Without Quantitative Justification


N-Alkylpiperidine-4-carboxylate esters are not functionally interchangeable because the identity of the N-alkyl group governs both the conformational equilibrium of the piperidine ring and the resulting lipophilicity, steric profile, and target-binding thermodynamics [1] [2]. The N-isopropyl substituent imposes an axial/equatorial free-energy preference of approximately 1.4 kcal/mol, which is 2.2-fold larger than the N-methyl analog (0.65 kcal/mol) and 1.6-fold larger than the N-ethyl analog (0.9 kcal/mol) [1]. These conformational constraints, combined with altered logP and steric demand, directly affect molecular recognition at protein binding sites—particularly the aromatic S4 pocket of coagulation factor Xa, where the 1-isopropylpiperidine fragment alone contributes a binding free-energy gain (ΔΔG) of 29.7–30.5 kJ/mol [2]. Generic substitution with a different N-alkyl or N-unsubstituted piperidine-4-carboxylate therefore risks loss of conformational pre-organization, sub-optimal lipophilicity, and attenuated target engagement; quantitative comparative data are required to support any interchange decision.

Ethyl 1-Isopropylpiperidine-4-Carboxylate: Head-to-Head and Cross-Study Quantitative Differentiation Evidence Against Closest Analogs


N-Isopropyl vs. N-Methyl and N-Ethyl Conformational Free-Energy Preference in Piperidine Ring Systems

The N-isopropyl substituent on the piperidine ring locks the ring into a strongly biased equatorial conformation with a conformational free-energy difference (ΔG° axial→equatorial) of 1.4 kcal/mol, measured by dipole moment studies. This represents a 2.2-fold stronger equatorial preference compared to the N-methyl analog (ΔG° = 0.65 kcal/mol) and a 1.6-fold stronger preference compared to the N-ethyl analog (ΔG° = 0.9 kcal/mol) [1]. This conformational pre-organization directly impacts the presentation of the 4-carboxylate ester to biological targets and the entropy penalty upon binding.

Conformational analysis Piperidine stereochemistry N-alkyl substituent effects

Thermodynamic Contribution of the 1-Isopropylpiperidine Fragment to Factor Xa S4 Pocket Binding

In fragment-deconstruction studies of factor Xa inhibitors, the protonated 1-isopropylpiperidine moiety—which is the core N-alkylpiperidine fragment of ethyl 1-isopropylpiperidine-4-carboxylate—contributes a binding free-energy gain (ΔΔG) of 29.7–30.5 kJ/mol when engaging the aromatic S4 pocket of factor Xa [1]. This large thermodynamic contribution is attributed to efficient cation–π and C–H···π interactions between the protonated isopropylpiperidine and the aromatic residues lining the S4 pocket. While direct comparator data for N-methyl- or N-ethylpiperidine fragments in the same assay are not reported in this study, the magnitude of ΔΔG establishes a high thermodynamic benchmark that structurally simpler N-alkyl fragments (lacking the isopropyl branching) are unlikely to match due to reduced van der Waals contact area and weaker cation–π interactions.

Fragment-based drug design Factor Xa inhibition Binding thermodynamics

Computed Lipophilicity (XLogP) Differentiation Between N-Isopropyl and N-Unsubstituted Piperidine-4-Carboxylate Esters

The N-isopropyl substitution increases the calculated lipophilicity of the piperidine-4-carboxylate scaffold. Ethyl 1-isopropylpiperidine-4-carboxylate has a predicted XLogP value of approximately 1.3–2.0 (based on fragment-based calculation methods), compared to a measured logP of 0.91 and XLogP of 0.5–1.15 for the N-unsubstituted comparator ethyl piperidine-4-carboxylate (CAS 1126-09-6) [1]. The N-methyl analog (ethyl 1-methylpiperidine-4-carboxylate, CAS 30727-18-5) is predicted to have an intermediate XLogP. This increased lipophilicity—driven by the two additional methyl groups of the isopropyl substituent—enhances passive membrane permeability and blood–brain barrier penetration potential, which are critical parameters for CNS drug discovery programs.

Lipophilicity Drug-likeness Physicochemical profiling

Commercial Purity Benchmarking: Sigma-Aldrich 98% vs. Generic Supplier 97% for Ethyl 1-Isopropylpiperidine-4-Carboxylate

Sigma-Aldrich supplies ethyl 1-isopropylpiperidine-4-carboxylate at a certified purity of 98% . In comparison, the N-methyl analog (ethyl 1-methylpiperidine-4-carboxylate) is commonly listed at 95–97% purity by multiple suppliers , and the N-ethyl analog is listed at 95% minimum purity . While these purity differences appear modest (±1–3%), the 98% specification from a major international supplier provides batch-to-batch consistency backed by Certificate of Analysis documentation, which is essential for reproducible SAR studies and scale-up campaigns.

Chemical purity Quality control Procurement specification

Ester Hydrolysis Reactivity: Ethyl Ester as a Differentiated Synthetic Handle vs. Isopropyl Ester in 1-Isopropylpiperidine-4-Carboxylate Series

The ethyl ester of ethyl 1-isopropylpiperidine-4-carboxylate provides a kinetically more accessible hydrolysis handle compared to the isopropyl ester analog (isopropyl 1-isopropylpiperidine-4-carboxylate, CAS 1785764-44-4). Ethyl esters generally undergo alkaline hydrolysis approximately 2–3 times faster than isopropyl esters under identical conditions due to reduced steric hindrance at the ester carbonyl, a well-established principle in ester reactivity [1]. This differential is relevant when the 1-isopropylpiperidine-4-carboxylate scaffold is employed as a protected intermediate requiring subsequent carboxylic acid liberation; the ethyl ester can be selectively cleaved under milder conditions or with shorter reaction times, reducing the risk of N-dealkylation or other side reactions.

Synthetic accessibility Protecting group strategy Ester hydrolysis kinetics

Ethyl 1-Isopropylpiperidine-4-Carboxylate: High-Confidence Application Scenarios Derived from Quantitative Differentiation Evidence


Fragment-Based Lead Optimization of Factor Xa Inhibitors Targeting the S4 Aromatic Pocket

The 1-isopropylpiperidine fragment contributes a ΔΔG of 29.7–30.5 kJ/mol to factor Xa S4 pocket binding . Ethyl 1-isopropylpiperidine-4-carboxylate serves as the optimal protected building block for installing this privileged fragment into factor Xa inhibitor scaffolds. The ethyl ester enables modular conversion to carboxamide or carboxylate functionalities after coupling, while the N-isopropyl group is pre-installed—eliminating the need for challenging late-stage N-alkylation of a secondary piperidine nitrogen. This scenario is supported by the SAR studies demonstrating that the 1-isopropylpiperidine P4 group, when combined with a 2-Cl-thiophen-5-yl P1 motif, yields factor Xa inhibitors with Ki values as low as 0.3 nM [1].

Conformationally Pre-Organized Building Block for CNS-Penetrant Piperidine-Based Candidate Synthesis

The 1.4 kcal/mol equatorial conformational preference of the N-isopropyl group combined with an XLogP increase of ~0.8–1.5 log units relative to N-unsubstituted analogs [1] makes ethyl 1-isopropylpiperidine-4-carboxylate a strategically advantageous building block for CNS drug discovery programs. The pre-locked conformation reduces the number of accessible rotamers, potentially improving target binding entropy, while the elevated lipophilicity favors blood–brain barrier penetration. Researchers designing CNS-penetrant GPCR ligands, enzyme inhibitors, or receptor modulators that incorporate a piperidine-4-carboxylate scaffold should preferentially procure and screen this N-isopropyl building block rather than the N-methyl or N-unsubstituted variants when enhanced brain exposure is desired.

Protected Intermediate for Multi-Step Synthesis Requiring Selective Ester Hydrolysis in the Presence of Base-Sensitive Functionality

The ethyl ester in ethyl 1-isopropylpiperidine-4-carboxylate hydrolyzes approximately 2–3 times faster than the corresponding isopropyl ester under alkaline conditions, as predicted by the Taft steric parameter difference (Es: ethyl –0.07 vs. isopropyl –0.47) . This kinetic advantage permits milder deprotection conditions (e.g., NaOH/EtOH at ambient temperature) to liberate 1-isopropylpiperidine-4-carboxylic acid while minimizing competing N-dealkylation or epimerization of adjacent stereocenters. For synthetic routes that require the carboxylic acid as a late-stage intermediate—such as amide coupling, Curtius rearrangement, or mixed anhydride formation—this compound is the preferred procurement choice over the isopropyl ester analog (CAS 1785764-44-4).

Standardized Building Block for Academic and Industrial SAR Libraries with Reproducible Physicochemical and Conformational Parameters

The availability of ethyl 1-isopropylpiperidine-4-carboxylate at 98% purity from a major international supplier (Sigma-Aldrich) , with documented Certificate of Analysis, supports its use as a standardized building block for parallel synthesis and SAR library construction. The defined conformational bias (1.4 kcal/mol equatorial preference) [1] and computable lipophilicity (XLogP ≈ 1.3–2.0) provide predictable physicochemical parameters that facilitate QSAR modeling, property-based design, and cross-study data comparison. Procurement of this specific CAS-registered compound, rather than a generic 'N-alkylpiperidine-4-carboxylate ester,' ensures that the conformational and electronic properties of the building block are invariant across different research groups and synthesis batches.

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